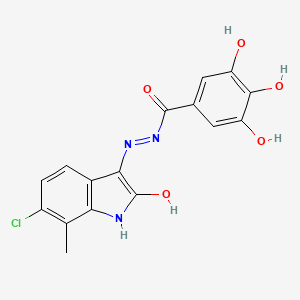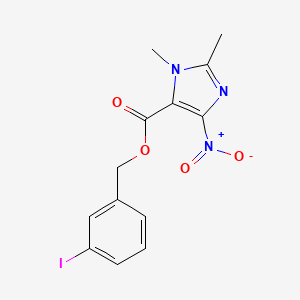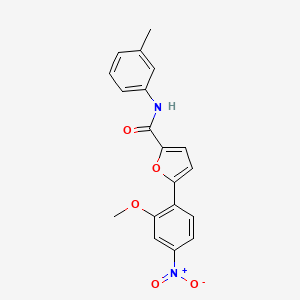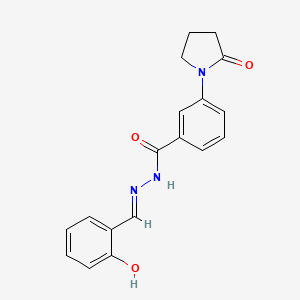![molecular formula C22H19ClN4O B6115748 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity, which could make it useful for a range of research purposes. In
Scientific Research Applications
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in a range of scientific research areas. Some of the most promising applications include:
1. Cancer Research: This compound has shown potential as an anticancer agent, with studies indicating that it has the ability to inhibit the growth of cancer cells.
2. Neurological Disorders: Research has shown that this compound may have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
3. Infectious Diseases: Studies have suggested that this compound may have antibacterial and antifungal activity, making it a potential treatment for infectious diseases.
Mechanism of Action
The mechanism of action for 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes or pathways in cells, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a range of biochemical and physiological effects. Some of the most significant effects include:
1. Anticancer Activity: This compound has been shown to inhibit the growth of cancer cells, potentially by inducing apoptosis or inhibiting cell proliferation.
2. Neuroprotective Effects: Studies have suggested that this compound may protect neurons from damage, potentially by reducing oxidative stress or inflammation.
3. Antibacterial and Antifungal Activity: This compound has been shown to have activity against a range of bacteria and fungi, potentially by disrupting cell membranes or inhibiting specific enzymes.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments. Some of the most significant advantages include:
1. Unique Structure: This compound has a unique structure that may make it useful for studying specific biological processes or pathways.
2. Potential
Biological Activity
Studies have shown that this compound has a range of potential biological activities, making it a useful tool for studying a range of diseases or conditions.
3. Availability: This compound is commercially available, making it easy to obtain for lab experiments.
Some of the limitations of using this compound in lab experiments include:
1. Limited Research: There is still relatively limited research on this compound, making it difficult to fully understand its biological effects or mechanisms of action.
2. Toxicity: Some studies have suggested that this compound may be toxic at high doses, which could limit its use in certain experiments.
3. Cost: This compound can be relatively expensive, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. Some of the most promising areas for future research include:
1. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action for this compound, which could help to identify new potential applications.
2. Drug Development: Studies have shown that this compound has potential as a drug candidate, and further research could help to develop new treatments for a range of diseases.
3. Toxicity Studies: More research is needed to fully understand the toxicity of this compound, which could help to identify safe dosages for use in experiments.
4. Combination Therapies: Studies have suggested that this compound may be effective in combination with other drugs or therapies, and further research could help to identify new combination treatments.
Synthesis Methods
The synthesis method for 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. One common method for synthesizing this compound involves the reaction of 3-chlorobenzyl chloride with 1-(1-naphthyl)ethylamine to form an intermediate product. This intermediate is then reacted with sodium azide and copper (I) iodide to form the final product.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(1-naphthalen-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)24-22(28)21-14-27(26-25-21)13-16-6-4-9-18(23)12-16/h2-12,14-15H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASLZDBSBDQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CN(N=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6115665.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)

![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)

![(3,4-difluorobenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6115688.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)
